molecular formula C25H16F3N3O3 B234544 N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide

N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide

Cat. No. B234544
M. Wt: 463.4 g/mol
InChI Key: CEVCTXVQBQOBRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide, also known as TAK-659, is a novel small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. In

Mechanism of Action

N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide inhibits BTK by binding to its active site, thereby preventing downstream signaling and activation of B-cells. This results in the inhibition of cell proliferation and induction of apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide has been shown to have potent anti-tumor activity in preclinical studies. It has been found to induce apoptosis in B-cell malignancies, inhibit cell proliferation, and reduce tumor growth in animal models. N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide has also been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide is its potency and selectivity for BTK. This makes it a valuable tool for studying B-cell signaling and the role of BTK in disease. However, one limitation of N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide is its potential off-target effects, which may affect the interpretation of experimental results.

Future Directions

There are several future directions for the study of N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide. One area of interest is the potential combination of N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide with other targeted therapies, such as venetoclax, to improve treatment outcomes in B-cell malignancies. Another area of interest is the development of N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide as a therapeutic agent for other diseases, such as autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide and its potential off-target effects.

Synthesis Methods

N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide is synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the preparation of 2-amino-3-cyanopyridine, which is then reacted with 2-bromo-5-fluoro-3-methylbenzoic acid to form the intermediate product. This intermediate product is then subjected to further reactions involving the use of various chemical reagents to form the final product, N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide.

Scientific Research Applications

N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in B-cell receptor signaling. This makes N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide a potential candidate for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

properties

Product Name

N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide

Molecular Formula

C25H16F3N3O3

Molecular Weight

463.4 g/mol

IUPAC Name

N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C25H16F3N3O3/c1-14-17(24-31-22-20(34-24)9-4-12-29-22)7-3-8-18(14)30-23(32)21-11-10-19(33-21)15-5-2-6-16(13-15)25(26,27)28/h2-13H,1H3,(H,30,32)

InChI Key

CEVCTXVQBQOBRG-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)C4=NC5=C(O4)C=CC=N5

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)C4=NC5=C(O4)C=CC=N5

Origin of Product

United States

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